molecular formula C19H21Cl2N5O3 B2954179 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 872628-00-7

7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2954179
CAS No.: 872628-00-7
M. Wt: 438.31
InChI Key: HTKOHZOQEKKTHG-UHFFFAOYSA-N
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Description

7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic compound belonging to the purine class of molecules. This compound is characterized by its complex structure, which includes a purine core substituted with a dichlorophenyl group, a morpholinylmethyl group, and two methyl groups. It is of interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride, 1,3-dimethyluric acid, and morpholine.

    Step 1: The 3,4-dichlorobenzyl chloride is reacted with 1,3-dimethyluric acid in the presence of a base (e.g., potassium carbonate) to form the intermediate 7-(3,4-dichlorophenylmethyl)-1,3-dimethylxanthine.

    Step 2: The intermediate is then reacted with morpholine in the presence of a suitable catalyst (e.g., palladium on carbon) under hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in the treatment of diseases where modulation of purine pathways or specific receptor interactions is beneficial.

Industry

In industrial applications, this compound could be used in the development of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it a valuable candidate for various industrial processes.

Mechanism of Action

The mechanism of action of 7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theophylline: Another purine derivative used in the treatment of respiratory diseases.

    Pentoxifylline: A purine derivative with vasodilatory effects.

Uniqueness

7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is unique due to its specific substitutions, which confer distinct chemical and biological properties. Unlike caffeine or theophylline, this compound has a dichlorophenyl group and a morpholinylmethyl group, which may enhance its binding affinity to certain targets and its overall bioactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N5O3/c1-23-17-16(18(27)24(2)19(23)28)26(10-12-3-4-13(20)14(21)9-12)15(22-17)11-25-5-7-29-8-6-25/h3-4,9H,5-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKOHZOQEKKTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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